molecular formula C23H34O2S B8722694 Tinabinol CAS No. 50708-95-7

Tinabinol

Cat. No.: B8722694
CAS No.: 50708-95-7
M. Wt: 374.6 g/mol
InChI Key: YCNTYPIGYVTFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Tinabinol is synthesized through a series of organic reactions. The synthetic route involves the formation of the thiopyrano[2,3-c]chromen-10-ol structure. The specific reaction conditions and industrial production methods are not widely documented in the literature. the synthesis typically involves the use of various organic reagents and catalysts to achieve the desired molecular structure .

Chemical Reactions Analysis

Tinabinol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tinabinol has several scientific research applications, including:

Mechanism of Action

Tinabinol exerts its effects by acting as a cannabinoid receptor agonist. It binds to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding leads to various physiological effects, including modulation of neurotransmitter release and potential antihypertensive effects .

Comparison with Similar Compounds

Tinabinol is similar to other synthetic cannabinoids such as dronabinol and dimethylheptylpyran. it is unique due to its specific molecular structure and the presence of the thiopyrano[2,3-c]chromen-10-ol moiety. Similar compounds include:

Properties

CAS No.

50708-95-7

Molecular Formula

C23H34O2S

Molecular Weight

374.6 g/mol

IUPAC Name

5,5-dimethyl-8-(3-methyloctan-2-yl)-2,3-dihydro-1H-thiopyrano[2,3-c]chromen-10-ol

InChI

InChI=1S/C23H34O2S/c1-6-7-8-10-15(2)16(3)17-13-19(24)21-18-11-9-12-26-22(18)23(4,5)25-20(21)14-17/h13-16,24H,6-12H2,1-5H3

InChI Key

YCNTYPIGYVTFBO-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(C(OC2=C1)(C)C)SCCC3)O

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(C(OC2=C1)(C)C)SCCC3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tinabinol
Reactant of Route 2
Tinabinol
Reactant of Route 3
Tinabinol
Reactant of Route 4
Tinabinol
Reactant of Route 5
Tinabinol
Reactant of Route 6
Tinabinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.